molecular formula C9H13ClN2O2 B12515177 H-D-Tyr-NH2.HCl

H-D-Tyr-NH2.HCl

Cat. No.: B12515177
M. Wt: 216.66 g/mol
InChI Key: YDIMJFKFXYQUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Tyr-NH2.HCl, also known as (2R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride, is a biochemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tyr-NH2.HCl typically involves the protection of the amino and hydroxyl groups of tyrosine, followed by the formation of the amide bond. One common method is the use of solid-phase peptide synthesis (SPPS), where the protected tyrosine is coupled with an amine to form the desired product. The final step involves deprotection and purification to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound often employs large-scale SPPS techniques, utilizing automated synthesizers to ensure high yield and purity. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Tyr-NH2.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Tyr-NH2.HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of H-D-Tyr-NH2.HCl involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects, including analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amide bond formation and its ability to interact with opioid receptors, making it a valuable compound for research in pain management and other therapeutic areas .

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMJFKFXYQUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.